molecular formula C18H18BrN5O B11016197 2-(5-bromo-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone

2-(5-bromo-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone

Cat. No.: B11016197
M. Wt: 400.3 g/mol
InChI Key: YJFDZXVEAPMKBK-UHFFFAOYSA-N
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Description

2-(5-Bromo-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone is a synthetic organic compound designed for research applications, particularly in medicinal chemistry. Its structure incorporates two prominent pharmacophores: a 5-bromoindole moiety and a pyrimidine-substituted piperazine, linked by a ketone bridge. The indole nucleus is a privileged scaffold in drug discovery, known for its diverse biological activities. Scientific reviews highlight that indole derivatives possess significant potential, including antiviral, anticancer, anti-inflammatory, antimicrobial, and antipsychotic activities . The piperazine ring is another widely used component in biologically active compounds and FDA-approved drugs. It is often utilized to optimize the physicochemical properties of a molecule or to act as a spacer that arranges pharmacophoric groups in a specific spatial orientation for effective interaction with biological targets . The specific combination of a substituted indole and an aryl piperazine is a common feature in ligands for various central nervous system (CNS) targets and has been explored for its binding affinity to receptors such as the dopamine D2-like family . This structural profile makes this compound a compound of interest for researchers investigating new therapeutic agents. Potential areas of investigation include oncology, neuropharmacology, and infectious diseases. Researchers can use this compound as a key intermediate or as a core structure for synthesizing novel analogs, or to study structure-activity relationships (SAR). This product is intended for non-human research use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C18H18BrN5O

Molecular Weight

400.3 g/mol

IUPAC Name

2-(5-bromoindol-1-yl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone

InChI

InChI=1S/C18H18BrN5O/c19-15-2-3-16-14(12-15)4-7-24(16)13-17(25)22-8-10-23(11-9-22)18-20-5-1-6-21-18/h1-7,12H,8-11,13H2

InChI Key

YJFDZXVEAPMKBK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)CN3C=CC4=C3C=CC(=C4)Br

Origin of Product

United States

Preparation Methods

Bromination of Indole Derivatives

The synthesis begins with the preparation of 5-bromo-1H-indole, a critical intermediate. Bromination of indole using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0–25°C achieves regioselective substitution at the 5th position. Alternative methods employ electrophilic aromatic substitution with Lewis acids like FeCl₃, yielding >80% purity.

Representative Reaction Conditions:

ReagentSolventTemperatureYield (%)
NBS, DCMDCM0°C → RT85
Br₂, FeCl₃CH₃COOH50°C78

Synthesis of 4-(Pyrimidin-2-yl)Piperazine

The piperazine moiety is functionalized via nucleophilic aromatic substitution (NAS). Pyrimidine-2-amine reacts with 1-chloro-2-(piperazin-1-yl)ethane in dimethylformamide (DMF) under reflux (120°C, 12 h), catalyzed by K₂CO₃. Purification via column chromatography (SiO₂, ethyl acetate/hexane) yields 70–75% product.

Coupling via Ethanone Bridge

The final step involves coupling 5-bromoindole with 4-(pyrimidin-2-yl)piperazine using a bromoacetyl intermediate:

  • Bromoacetylation of Indole:

    • 5-Bromoindole reacts with bromoacetyl bromide in tetrahydrofuran (THF) at −10°C, yielding 2-bromo-1-(5-bromo-1H-indol-1-yl)ethanone.

    • Conditions: Triethylamine (Et₃N) as base, 85% yield after recrystallization.

  • Nucleophilic Substitution with Piperazine:

    • The bromoacetyl intermediate reacts with 4-(pyrimidin-2-yl)piperazine in DMF at 80°C for 6 h.

    • Optimization: Excess piperazine (1.5 eq) and K₂CO₃ improve yields to 65–70%.

Mechanistic Insights

  • Bromoacetylation: The indole’s N1 position is alkylated via an SN2 mechanism, facilitated by the electron-rich indole ring.

  • Piperazine Coupling: The bromoacetyl group undergoes nucleophilic displacement by the piperazine’s secondary amine, forming the ethanone bridge. Steric hindrance from the pyrimidine ring necessitates prolonged reaction times.

Purification and Characterization

  • Purification: Final product isolation employs silica gel chromatography (ethyl acetate/methanol 9:1) or preparative HPLC (C18 column, acetonitrile/water).

  • Analytical Data:

    • ¹H NMR (400 MHz, CDCl₃): δ 8.34 (s, 1H, pyrimidine), 7.82 (d, J = 8.4 Hz, 1H, indole), 3.91 (s, 2H, CH₂).

    • HRMS (ESI): m/z 400.0695 [M+H]⁺ (calc. 400.0694).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Bromoacetyl IntermediateHigh regioselectivitySensitive to moisture70
Direct AlkylationFewer stepsLower yields with bulky groups55

Industrial-Scale Considerations

  • Cost Efficiency: Bulk synthesis favors bromoacetyl coupling over direct alkylation due to higher reproducibility.

  • Green Chemistry: Solvent recovery (DMF, THF) and catalytic methods reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced ethanone derivatives.

    Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-(5-bromo-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a promising candidate for further development as an anticancer agent .

Antidepressant Effects

Another area of interest is the potential antidepressant effects of this compound. Research conducted on similar piperazine derivatives has shown promising results in preclinical models of depression. These compounds appear to modulate serotonin receptors, leading to an increase in serotonin levels in the brain, which is crucial for mood regulation .

Case Study 1: Anticancer Efficacy

In a study examining the effects of various indole derivatives on cancer cells, researchers found that this compound demonstrated a dose-dependent inhibition of tumor growth in xenograft models. The study highlighted the compound's ability to target specific signaling pathways involved in tumor progression .

Case Study 2: Neuropharmacological Assessment

A neuropharmacological assessment evaluated the antidepressant-like effects of this compound using animal models. The results indicated a significant reduction in depressive-like behaviors when administered at optimized doses. The study concluded that the compound may serve as a lead for developing new antidepressants targeting the serotonin system .

Mechanism of Action

The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Piperazine-Pyrimidine Derivatives

The 4-(pyrimidin-2-yl)piperazin-1-yl unit is a critical pharmacophore in several bioactive compounds. For example:

  • Its crystal structure (space group P212121) highlights conformational flexibility, which may influence binding to targets like kinases or GPCRs .
  • (4-Fluorophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone: Replaces the ethanone-indole unit with a fluorophenyl group, demonstrating how aromatic substituents modulate electronic properties and target affinity .

Key Insight : The bromoindole group in the target compound likely enhances π-π stacking interactions in hydrophobic binding pockets compared to smaller substituents.

Indole-Piperazine Derivatives
  • 2-(4-(Aryl)piperazin-1-yl)-1-(1-arylsulfonyl-1H-indol-3-yl)ethanone derivatives (e.g., 3a–m): Feature sulfonylindole groups instead of bromoindole. These compounds exhibit 5-HT₆ receptor antagonism (IC₅₀ < 100 nM), suggesting that indole substitution patterns critically influence receptor selectivity .

Physicochemical Properties

Melting points and solubility trends for selected analogs are summarized below:

Compound Substituents (R₁, R₂) Melting Point (°C) Molecular Weight Reference
Target Compound R₁ = 5-Bromoindole, R₂ = Pyrimidine N/A 428.3
7e () R₁ = 4-Methoxyphenylsulfonyl 131–134 ~450
7f () R₁ = 4-Trifluoromethylphenyl 165–167 ~504
15 () R₁ = 4-Bromophenoxy N/A 457.31
2-(5-Bromo-1H-indol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone R₂ = Methylsulfonyl N/A 400.3

Observations :

  • Bromine and trifluoromethyl groups increase melting points due to enhanced intermolecular forces (e.g., halogen bonding) .
  • Sulfonyl and methylsulfonyl groups () improve solubility in polar solvents compared to hydrophobic benzhydryl substituents .

Biological Activity

The compound 2-(5-bromo-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone , also known by its CAS number 256417-42-2 , has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the following features:

PropertyValue
Molecular Formula C₁₈H₁₆BrN₅O₂
Molecular Weight 414.3 g/mol
IUPAC Name 1-(5-bromo-1H-indol-3-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethane-1,2-dione
PubChem CID 2775969

The compound contains a brominated indole moiety linked to a piperazine derivative, which is known for influencing various biological targets.

Research indicates that this compound exhibits multiple mechanisms of action, particularly through kinase inhibition and anti-inflammatory pathways. Notably, it has been shown to inhibit several kinases involved in cancer progression:

  • Kinase Inhibition : The compound has demonstrated inhibitory effects on various kinases, including:
    • Cyclin-dependent kinases (CDK) such as CDK1, CDK2, and CDK5.
    • AMP-activated protein kinase (AMPK).
    • GSK-3β, which is implicated in neurodegenerative diseases and cancer .
  • Anti-inflammatory Effects : The compound has been reported to reduce the production of pro-inflammatory cytokines and inhibit NF-κB activation, contributing to its potential therapeutic effects in inflammatory conditions .

In Vitro Studies

In vitro assays have shown that This compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Breast Cancer Cells : The compound demonstrated a dose-dependent inhibition of cell proliferation in MCF7 breast cancer cells with an IC50 value indicating potent antitumor activity .

Case Studies

Several studies have investigated the efficacy of related compounds that share structural similarities with This compound :

  • Anticancer Activity : A series of derivatives were evaluated for their antitumor properties against various human cancer cell lines, revealing that modifications to the indole and piperazine moieties can significantly enhance biological activity .
  • Neuroprotective Effects : Compounds with similar structures have been reported to protect against neuronal apoptosis via inhibition of GSK-3β, suggesting potential applications in treating neurodegenerative disorders .

Q & A

Q. How are crystallographic challenges (e.g., twinning) addressed during structural determination?

  • Methodology : Apply SHELXD for phase refinement and high-resolution data collection (d < 1.0 Å). Iteratively refine hydrogen positions using SHELXL, supplemented by neutron diffraction if necessary .

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